Benzyl (7-(isopropylamino)heptyl)carbamate
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Overview
Description
Benzyl (7-(isopropylamino)heptyl)carbamate: is an organic compound that belongs to the class of carbamates This compound is characterized by the presence of a benzyl group attached to a heptyl chain, which is further substituted with an isopropylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (7-(isopropylamino)heptyl)carbamate typically involves the following steps:
Formation of the Heptyl Chain: The heptyl chain can be synthesized through a series of alkylation reactions, starting from a suitable precursor such as 1-heptanol.
Introduction of the Isopropylamino Group: The isopropylamino group can be introduced via nucleophilic substitution reactions, using isopropylamine as the nucleophile.
Formation of the Carbamate Group: The final step involves the reaction of the heptyl chain with benzyl chloroformate to form the carbamate group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Benzyl (7-(isopropylamino)heptyl)carbamate can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the carbamate group, converting it into the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be employed under mild conditions.
Major Products Formed
Oxidation: Benzaldehyde derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Chemistry
Benzyl (7-(isopropylamino)heptyl)carbamate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of carbamates on enzyme activity, particularly those enzymes involved in neurotransmission.
Medicine
Industry
In the industrial sector, this compound can be used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of Benzyl (7-(isopropylamino)heptyl)carbamate involves its interaction with specific molecular targets, such as enzymes. The carbamate group can form covalent bonds with the active sites of enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, depending on the enzyme targeted.
Comparison with Similar Compounds
Similar Compounds
- Benzyl (7-(methylamino)heptyl)carbamate
- Benzyl (7-(ethylamino)heptyl)carbamate
- Benzyl (7-(propylamino)heptyl)carbamate
Uniqueness
Benzyl (7-(isopropylamino)heptyl)carbamate is unique due to the presence of the isopropylamino group, which can influence its reactivity and interaction with biological targets. Compared to its analogs with different alkylamino groups, this compound may exhibit distinct pharmacological properties and chemical reactivity.
Properties
IUPAC Name |
benzyl N-[7-(propan-2-ylamino)heptyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O2/c1-16(2)19-13-9-4-3-5-10-14-20-18(21)22-15-17-11-7-6-8-12-17/h6-8,11-12,16,19H,3-5,9-10,13-15H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZYVZWALXJHNMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCCCCCCNC(=O)OCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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